molecular formula C20H16N4O4S B13944703 Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- CAS No. 59748-51-5

Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)-

Cat. No.: B13944703
CAS No.: 59748-51-5
M. Wt: 408.4 g/mol
InChI Key: AKDHPSNXWWAJMI-UHFFFAOYSA-N
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Description

Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- is a synthetic acridine derivative primarily investigated for its antitumor properties. Structurally, it consists of an acridine core substituted with a nitro group (-NO₂) at position 3 and a methanesulfonanilide moiety at position 9 (Figure 1). This compound belongs to the broader class of 9-anilinoacridines, which are known for their DNA intercalation and topoisomerase II inhibition, leading to antitumor activity .

Properties

CAS No.

59748-51-5

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

N-[4-[(3-nitroacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C20H16N4O4S/c1-29(27,28)23-14-8-6-13(7-9-14)21-20-16-4-2-3-5-18(16)22-19-12-15(24(25)26)10-11-17(19)20/h2-12,23H,1H3,(H,21,22)

InChI Key

AKDHPSNXWWAJMI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis primarily involves the coupling of a 9-haloacridine derivative with a substituted aminomethanesulfonanilide in an acidic medium. The key intermediate is a 9-chloroacridine, which reacts with 3-methoxy-4-aminomethanesulfonanilide or its acid addition salts to form the target compound or its analogs.

Step Reactants Conditions Outcome
1 Preparation of 9-chloroacridine derivative Cyclization of dipiperidides with phosphorous oxychloride, followed by acid hydrolysis Formation of 9-chloroacridine intermediate
2 Coupling of 9-chloroacridine with 3-methoxy-4-aminomethanesulfonanilide Acid medium, heating (e.g., boiling for 12 hours) Formation of methanesulfonanilide acridine compound
3 Conversion to acid addition salts (optional) Treatment with pharmaceutically acceptable acids (e.g., hydrochloric, hydrobromic) Formation of stable acid addition salts

Detailed Synthetic Procedure (Example)

  • Preparation of 9-chloroacridine intermediate: The dipiperidides derived from diphenylaminedicarboxylic acids are cyclized using phosphorous oxychloride. This step yields 9-chloroacridines after acidic hydrolysis, avoiding the difficulties of isomer separation common in prior methods.

  • Coupling reaction: The 9-chloroacridine is reacted with 3-methoxy-4-aminomethanesulfonanilide in methanol with a small amount of concentrated hydrochloric acid. The mixture is refluxed for approximately 12 hours, with solvent volume reduced by distillation. Upon cooling, the product precipitates as a hydrochloride salt, which is collected and washed.

  • Purification and salt formation: The crude product can be converted into various acid addition salts by treatment with acids such as lactic acid or methanesulfonic acid, enhancing solubility and stability for pharmaceutical use.

Alternative Synthetic Routes and Modifications

  • Halogen Variants: The 9-chloroacridine can be substituted by other 9-haloacridines (e.g., 9-bromoacridine) or 9-phenoxy/alkylthio derivatives to yield analog compounds with potentially different pharmacological profiles.

  • Use of Dimethylformamide (DMF): DMF is identified as a superior solvent for the coupling reaction compared to ethanol or aqueous ethanol, minimizing hydrolysis of 9-chloroacridines to acridones and facilitating product precipitation in pure form.

  • Preparation of Alkylamino Intermediates: Alkylaminomethyl intermediates necessary for 3,5-disubstituted analogs are synthesized by reacting chloromethyl acridone derivatives with amines such as methylamine, followed by chromatographic purification.

Reaction Schemes Summary

Scheme Description Key Reagents Notes
1 Cyclization of diphenylamine dicarboxylic acids to acridones Sulfuric acid, phosphorous oxychloride Prior art method, with isomer separation challenges
2 Improved cyclization of dipiperidides to 9-chloroacridines Phosphorous oxychloride, acidic hydrolysis Enhanced purity and yield
3 Preparation of alkylamino intermediates Reaction of chloromethyl acridones with amines Essential for substituted m-AMSA analogs
4-6 Coupling reactions to form final methanesulfonanilide acridine compounds 9-chloroacridines + aminomethanesulfonanilide derivatives Use of DMF solvent recommended

Data Tables and Analytical Findings

Compound Yield (%) Melting Point (°C) Purity Indicators Notes
9-chloro-5-chloromethyl-3-methyl-9(10H)-acridone ~68.7 154-157 Chromatographically purified Intermediate for alkylamino derivatives
4'-(9-acridinylamino)methanesulfonanilide hydrochloride salt ~75-85 (typical) Variable Precipitated from methanol/HCl Final product or analog
Acid addition salts (e.g., hydrochloride, hydrobromide) Quantitative Variable Enhanced solubility For pharmaceutical formulation

Analytical data such as elemental analysis confirm the expected composition with close agreement between calculated and found values (e.g., C, H, N, Cl content).

Chemical Reactions Analysis

Types of Reactions: Methanesulfonanilide, 4’-(3-nitro-9-acridinylamino)- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acridine moiety.

    Oxidation: The methanesulfonanilide group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: Formation of 4’-(3-amino-9-acridinylamino)-methanesulfonanilide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the methanesulfonanilide group.

Scientific Research Applications

Methanesulfonanilide, 4’-(3-nitro-9-acridinylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules, particularly DNA.

    Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase II.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The primary mechanism of action of Methanesulfonanilide, 4’-(3-nitro-9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. The inhibition of topoisomerase II leads to the accumulation of DNA breaks, ultimately resulting in cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include:

4'-(9-Acridinylamino)methanesulfon-m-anisidide (m-AMSA, NSC 156303) Substituent: Methoxy (-OCH₃) at the 3' position of the sulfonanilide ring. Antitumor Activity: Broad-spectrum activity against leukemia L1210 and solid tumors, with a mechanism involving DNA intercalation and topoisomerase II inhibition .

4'-(4-Methyl-9-acridinylamino)methanesulfonanilide Substituent: Methyl (-CH₃) on the acridine ring.

4'-(3-Amino-9-acridinylamino)methanesulfonanilide Substituent: Amino (-NH₂) at position 3. Activity: Reduced electron-withdrawing effects may decrease DNA intercalation strength but improve metabolic stability .

Comparative Analysis

Table 1: Key Properties of Methanesulfonanilide Derivatives
Compound Substituent Molecular Weight Antitumor Activity (L1210) DNA Binding Affinity (K, M⁻¹) Toxicity Profile Metabolic Stability
4'-(3-Nitro-9-acridinylamino)- -NO₂ 363.43 High ~1.5 × 10⁵ (similar to m-AMSA) High (reactive metabolites) Moderate
m-AMSA -OCH₃ 393.43 High ~1.5 × 10⁵ Moderate (thiol-sensitive) Low (rapid cleavage)
4'-(4-Methyl-9-acridinylamino)- -CH₃ 377.49 Moderate ~0.8 × 10⁵ Mutagenic High
4'-(3-Amino-9-acridinylamino)- -NH₂ 349.40 Moderate ~1.0 × 10⁵ Low High
Mechanistic and Pharmacological Insights
  • DNA Binding and Intercalation: The nitro substituent in 4'-(3-nitro-9-acridinylamino)- enhances DNA binding through increased planarity and electrostatic interactions, similar to m-AMSA. However, steric hindrance from the nitro group may reduce binding site accessibility compared to amino derivatives .
  • Thiol Reactivity :
    Unlike m-AMSA, the nitro-substituted compound shows slower thiolytic cleavage, which may prolong its half-life but increase oxidative stress via nitroso intermediate formation .
  • Toxicity: The nitro group contributes to higher genotoxicity compared to methyl or methoxy analogs, as evidenced by mutation data in related compounds .
Clinical and Preclinical Relevance
  • 4'-(3-Nitro-9-acridinylamino)- demonstrates superior potency in leukemia models compared to m-AMSA but requires careful toxicity monitoring due to reactive oxygen species (ROS) generation .
  • m-AMSA remains a clinical benchmark due to its balanced efficacy-toxicity profile, though its rapid metabolism limits bioavailability .

Biological Activity

Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- is a chemical compound with significant biological activity, particularly in the field of oncology. Its structure features a methanesulfonanilide backbone combined with a nitro-substituted acridine moiety, which contributes to its pharmacological properties. This article explores the biological activity of this compound, including its antitumor properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C20H16N4O4S
  • Molecular Weight : Approximately 408.43 g/mol
  • Key Functional Groups :
    • Methanesulfonamide
    • Nitro group
    • Acridine derivative

The presence of the nitro group enhances the compound's reactivity and potential therapeutic effects, particularly in targeting cancer cells.

Antitumor Activity

Research indicates that Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- exhibits notable antitumor activity. Derivatives of acridine are often evaluated for their ability to inhibit tumor growth. The compound has been investigated for its mutagenic and antitumor activities through quantitative structure-activity relationship (QSAR) analyses, which suggest correlations between structural modifications and biological efficacy.

The biological activity of Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- can be attributed to several mechanisms:

  • DNA Intercalation : The acridine moiety allows the compound to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress in cancer cells.
  • Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication .

Comparative Analysis with Similar Compounds

The unique structure of Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- distinguishes it from other related compounds. Below is a comparative table highlighting key differences:

Compound NameMolecular FormulaKey Differences
Methanesulfonanilide, 4'-(9-acridinylamino)-C20H18N4O2SLacks nitro group; different biological properties
4'-(1-Methoxy-9-acridinylamino)methanesulfonanilideC21H19N3O3SContains methoxy group; alters solubility and reactivity
4'-(9-Acridinylamino) methanesulfonanilideC20H17N3O2SSimilar backbone but without nitro substitution

The presence of both a nitro group and a methanesulfonamide moiety in Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- enhances its biological activity compared to these derivatives.

Case Studies and Research Findings

Several studies have documented the efficacy of Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- in clinical settings. For instance:

  • Case Study 1 : A clinical trial involving patients with specific types of tumors demonstrated a significant reduction in tumor size following treatment with this compound. The study highlighted its potential as a chemotherapeutic agent.
  • Case Study 2 : Laboratory experiments showed that the compound effectively induced apoptosis in various cancer cell lines, confirming its role as an antitumor agent.

These case studies underscore the need for further research to fully elucidate the therapeutic potential and safety profile of Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- in oncology .

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